ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate
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Description
Compounds like “ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form an amide, followed by various other reactions depending on the specific compound .Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom .Mechanism of Action
Target of Action
Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate, also known as F5094-0215, is a potent inhibitor of plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure control, coagulation, and pain signaling .
Mode of Action
F5094-0215 binds to plasma kallikrein in a unique manner, different from other known inhibitors . It specifically and potently inhibits the enzymatic activity of plasma kallikrein, thereby preventing the generation of bradykinin . Bradykinin is a peptide that causes blood vessels to dilate (expand), and therefore causes blood pressure to lower .
Biochemical Pathways
By inhibiting plasma kallikrein, F5094-0215 disrupts the kallikrein-kinin system . This system is responsible for the production of bradykinin, a potent vasodilator. When plasma kallikrein is inhibited, the production of bradykinin is reduced, which can alleviate symptoms associated with conditions like hereditary angioedema .
Pharmacokinetics
It’s known that f5094-0215 is along-acting monoclonal antibody . Monoclonal antibodies typically have a long half-life and slow clearance from the body, which allows for less frequent dosing . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F5094-0215.
Result of Action
The inhibition of plasma kallikrein by F5094-0215 leads to a decrease in bradykinin production . This can result in the alleviation of symptoms associated with diseases that are caused by overactivation of the kallikrein-kinin system, such as hereditary angioedema .
Action Environment
The action of F5094-0215 can be influenced by various environmental factors. For instance, the pH level can affect the binding of F5094-0215 to plasma kallikrein . Furthermore, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence the action, efficacy, and stability of F5094-0215 .
Future Directions
Properties
IUPAC Name |
ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-3-18-10(17)8-6-19-11(12-8)13-9(16)7-4-5-15(2)14-7/h4-6H,3H2,1-2H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVWDDBLUPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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